
2-Chloro-5-formylaminomethylpyridine
Overview
Description
2-Chloro-5-formylaminomethylpyridine, also known as CFMP, is a chemical compound that belongs to the pyridine family. CFMP is a versatile molecule that has been used in various scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-formylaminomethylpyridine involves the inhibition of ALDH. ALDH is an enzyme that converts aldehydes into their corresponding acids. 2-Chloro-5-formylaminomethylpyridine binds to the active site of ALDH, preventing the enzyme from carrying out its catalytic function. This leads to an accumulation of toxic aldehydes, which can have various physiological effects.
Biochemical and Physiological Effects:
2-Chloro-5-formylaminomethylpyridine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce oxidative stress, and improve cognitive function in Alzheimer's disease models. 2-Chloro-5-formylaminomethylpyridine has also been shown to reduce alcohol consumption in animal models of alcoholism.
Advantages and Limitations for Lab Experiments
2-Chloro-5-formylaminomethylpyridine has several advantages for lab experiments. It is a potent inhibitor of ALDH and can be used to study the role of ALDH in various diseases. 2-Chloro-5-formylaminomethylpyridine is also relatively stable and can be stored for long periods without degradation. However, 2-Chloro-5-formylaminomethylpyridine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. 2-Chloro-5-formylaminomethylpyridine is also relatively expensive compared to other ALDH inhibitors.
Future Directions
There are several future directions for the use of 2-Chloro-5-formylaminomethylpyridine in scientific research. One potential direction is the development of 2-Chloro-5-formylaminomethylpyridine analogs with improved solubility and potency. Another potential direction is the use of 2-Chloro-5-formylaminomethylpyridine in combination with other drugs to enhance therapeutic efficacy. Finally, the role of 2-Chloro-5-formylaminomethylpyridine in other diseases, such as Parkinson's disease and stroke, should be investigated.
Scientific Research Applications
2-Chloro-5-formylaminomethylpyridine has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), which is an enzyme responsible for the metabolism of aldehydes. The inhibition of ALDH by 2-Chloro-5-formylaminomethylpyridine has been shown to have therapeutic potential in various diseases, such as cancer, Alzheimer's disease, and alcoholism.
properties
CAS RN |
151837-57-9 |
|---|---|
Product Name |
2-Chloro-5-formylaminomethylpyridine |
Molecular Formula |
C7H7ClN2O |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]formamide |
InChI |
InChI=1S/C7H7ClN2O/c8-7-2-1-6(4-10-7)3-9-5-11/h1-2,4-5H,3H2,(H,9,11) |
InChI Key |
DPFJSSDKNZREPF-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1CNC=O)Cl |
Canonical SMILES |
C1=CC(=NC=C1CNC=O)Cl |
synonyms |
2-CHLORO-5-FORMYLAMINOMETHYLPYRIDINE |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

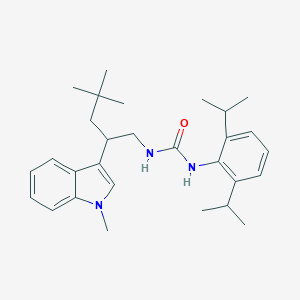
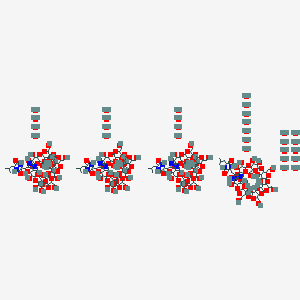

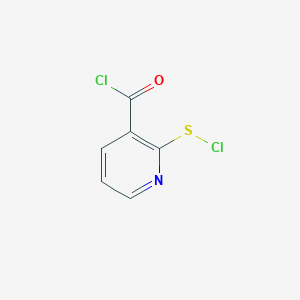
![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine](/img/structure/B117905.png)
![[(2S)-2,6-Diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B117906.png)

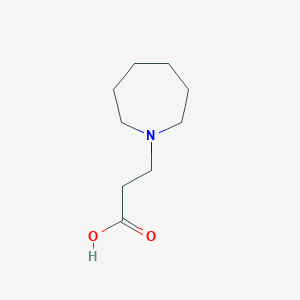
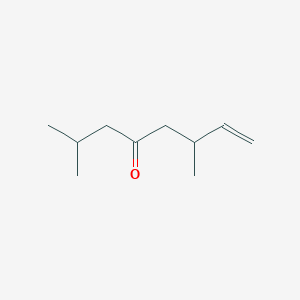
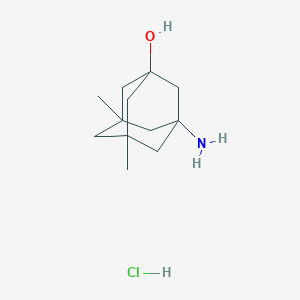
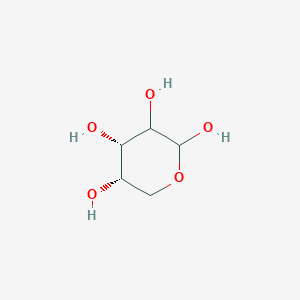
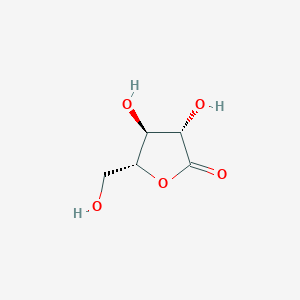
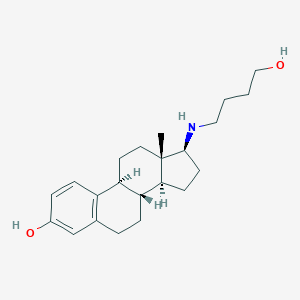
![2-[[(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B117925.png)